5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
XDITVDYIFICTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#C)C=O |
Origin of Product |
United States |
Contextualization Within Benzaldehyde and Propargyl Ether Chemistry
The chemical identity of 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161) is rooted in two fundamental classes of organic compounds: benzaldehydes and propargyl ethers.
Benzaldehyde (B42025) Chemistry: Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, consisting of a benzene (B151609) ring attached to a formyl group. wikipedia.orgnih.gov It is a cornerstone of organic chemistry, known for a variety of reactions. britannica.com The aldehyde group is readily oxidized to form benzoic acid and can be reduced to benzyl (B1604629) alcohol. wikipedia.orgsciencemadness.org It participates in condensation reactions, such as the Cannizzaro reaction in the presence of a strong base, and forms acetals with diols. wikipedia.orgspegroup.ru These reactions highlight the electrophilic nature of the carbonyl carbon, making it a target for nucleophilic attack and a key component in carbon-carbon bond-forming strategies. quora.com
Propargyl Ether Chemistry: Propargyl ethers are characterized by the propargyl group (HC≡C-CH₂–) linked to an oxygen atom. The defining feature of this moiety is the terminal alkyne. Alkynes are high-energy functional groups, which makes their subsequent reactions thermodynamically favorable and often irreversible. nih.gov The presence of two orthogonal π-bonds allows for diverse and controlled transformations. nih.gov Terminal alkynes, in particular, are crucial in modern synthesis for reactions such as hydration to form aldehydes or ketones and in various coupling and cyclization reactions. chemistrysteps.comlibretexts.org
This compound integrates these two functionalities onto a single methylated benzene scaffold. The propargyl ether group is attached at the ortho position relative to the aldehyde, and a methyl group is at the meta position. This specific arrangement of functional groups allows for intricate synthetic planning where the reactivity of both the aldehyde and the alkyne can be harnessed.
Strategic Importance As a Synthetic Precursor in Heterocyclic and Complex Molecule Design
The dual functionality of 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161) makes it a strategically important precursor for synthesizing complex molecules, particularly heterocyclic compounds. Heterocycles are core structures in many biologically active compounds and pharmaceuticals, making their efficient synthesis a primary goal in medicinal chemistry. rsc.orgrsc.orgnih.gov
The aldehyde and alkyne groups can be seen as "synthetic handles" that can be addressed either sequentially or in a single pot. This capability is highly valued for its efficiency in building molecular complexity. For instance:
The aldehyde can undergo reactions like Wittig olefination, aldol (B89426) condensation, Knoevenagel condensation, or reductive amination to build out carbon chains or introduce nitrogen-containing groups.
The alkyne can participate in powerful transformations such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and various metal-catalyzed cyclization reactions to form new rings. researchgate.netacs.org
The proximity of the two groups can facilitate intramolecular reactions, leading to the formation of fused or spirocyclic ring systems. This approach is a powerful strategy for rapidly constructing complex polycyclic frameworks from simple starting materials. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing parts of all reactants, are particularly well-suited for precursors like this, as they maximize atom economy and reduce reaction times. rsc.org
Overview of Research Trajectories for Alkynyloxybenzaldehyde Scaffolds
Research involving alkynyloxybenzaldehyde scaffolds is directed toward several key areas in modern chemistry. These scaffolds serve as foundational structures for building libraries of diverse compounds for various applications.
One significant research trajectory is the development of novel synthetic methodologies. Chemists explore new catalytic systems and reaction conditions to selectively transform the aldehyde and alkyne functionalities, aiming to create efficient pathways to valuable heterocyclic systems like furans, pyrans, and benzimidazoles. nih.govacs.org For example, research on related α-alkynylenones, which can be derived from these aldehydes, has led to innovative tandem heterocyclization/[3+2] cycloaddition reactions to access highly substituted cyclopenta[c]furans. acs.org
Another major focus is in the field of medicinal chemistry and chemical biology. Similar trifunctional building blocks containing an alkyne, an aldehyde, and a photoactivatable group are used to synthesize chemical probes. sigmaaldrich.com The aldehyde acts as a synthetic handle to attach the scaffold to a ligand, while the alkyne serves as a tag for downstream applications like fluorescence imaging or affinity chromatography. This highlights the utility of the alkynyloxybenzaldehyde core in creating sophisticated tools for biological research.
Furthermore, these scaffolds are employed in materials science. The rigid structure of the alkyne and aromatic ring can be incorporated into polymers or macrocycles. The synthesis of macrocyclic compounds often utilizes benzaldehyde (B42025) derivatives, and the inclusion of a reactive alkyne handle offers a site for further polymerization or functionalization. nih.gov The development of synthetic scaffolds for applications like tissue engineering also relies on creating complex and functionalized materials, a field where versatile building blocks are essential. nih.govmdpi.commdpi.com
Academic Significance of Aldehyde and Alkyne Functionalities in Advanced Chemical Transformations
Established Synthetic Routes to Propargyloxybenzaldehydes
The most common and direct method for synthesizing propargyloxybenzaldehydes is through the Williamson ether synthesis. This method involves the reaction of a hydroxybenzaldehyde with a propargyl halide.
The synthesis of aryl propargyl ethers is effectively achieved through a nucleophilic substitution reaction. Typically, a substituted hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic propargyl halide, such as propargyl bromide, displacing the halide and forming the desired ether linkage. nih.govuci.edu This reaction follows an SN2 mechanism. nih.gov
The general scheme for this reaction is as follows:
A substituted hydroxybenzaldehyde reacts with propargyl bromide in the presence of a base to yield the corresponding propargyloxybenzaldehyde.
This methodology is widely applicable to a variety of substituted phenols and hydroxybenzaldehydes. nih.govnih.gov For instance, the synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) is well-documented, proceeding from 4-hydroxybenzaldehyde (B117250) and propargyl bromide. nih.govresearchgate.net The reaction is versatile, with successful syntheses reported for phenols bearing both electron-donating and electron-withdrawing groups. nih.gov
The efficiency of the propargylation of hydroxybenzaldehydes is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. rsc.org
A systematic study on the synthesis of (prop-2-ynyloxy)benzene derivatives found that potassium carbonate (K₂CO₃) is an effective and convenient base for this transformation. nih.gov The choice of solvent is also critical; polar aprotic solvents are known to favor SN2 type reactions, with acetone (B3395972) being identified as an excellent medium for this synthesis, providing good solvation for the reactants. nih.gov Yields for these reactions are generally good, often ranging from 53% to 85%. nih.gov It has been observed that the presence of electron-withdrawing groups on the phenol (B47542) ring can favor the formation of the phenoxide ion, which in turn facilitates the reaction. nih.gov
| Parameter | Condition | Rationale/Outcome | Reference |
|---|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Effective and convenient for phenoxide formation. | nih.gov |
| Solvent | Acetone | Polar aprotic solvent that favors SN2 reactions and provides good solvation. | nih.gov |
| Substituent Effect | Electron-withdrawing groups | Favors the formation of the stable phenoxide ion, leading to better product formation. | nih.gov |
| Temperature | Reflux/Elevated | Often required to drive the reaction to completion, as seen in the use of 473K in NMP. | nih.gov |
The scalability of a synthetic route is a crucial factor for its practical application. The propargylation of hydroxybenzaldehydes has been successfully performed on a gram scale, demonstrating the robustness and reproducibility of the method. For example, a published procedure for the synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde involved reacting 1.22 grams (10 mmol) of 4-hydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate, yielding 0.96 grams of the desired product (60% yield). nih.gov
Similarly, a gram-scale flow synthesis has been developed for the propargyl ether of hydroxymethylfurfural (HMF), a related substrate. In this procedure, 2.5 grams of HMF were converted to 2.47 grams of the propargyl ether, highlighting that these reactions can be adapted to modern, scalable technologies like continuous flow chemistry. rsc.org The detailed reporting of these gram-scale procedures in the literature allows other researchers to replicate the results, confirming the method's reproducibility.
Approaches for Regioselective Methylation to Yield this compound
The synthesis of the specific target compound, this compound, requires the presence of both a methyl group at the 5-position and a propargyloxy group at the 2-position of the benzaldehyde (B42025) ring. The most direct and regiochemically controlled approach to this target is not to methylate a pre-existing propargyloxybenzaldehyde, but rather to begin with a precursor that already contains the methyl group in the correct position.
The logical and preferred synthetic strategy is the propargylation of 5-methyl-2-hydroxybenzaldehyde (also known as 5-methylsalicylaldehyde). This precursor already has the aldehyde and methyl groups in the desired 1,2,5-substitution pattern. By applying the established Williamson ether synthesis conditions described in section 2.1.1, the hydroxyl group at the 2-position can be selectively converted to the propargyl ether. This approach avoids the significant challenges of regioselectivity that would be encountered if one were to attempt the methylation of 2-(prop-2-yn-1-yloxy)benzaldehyde, where methylation could potentially occur at other positions on the aromatic ring. Therefore, the key to a regioselective synthesis is the choice of the appropriate starting material.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles can be applied to the synthesis of this compound and its analogs to improve the environmental footprint of the process.
Key areas for applying green chemistry principles include:
Solvent Selection : Traditional syntheses have employed solvents such as 1-methylpyrrolidin-2-one (NMP). nih.gov NMP is effective but raises environmental and health concerns. Green chemistry encourages the use of safer, more benign solvents. jocpr.com The use of acetone, as demonstrated in some syntheses, is a step in a greener direction. nih.gov Other potential green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources. whiterose.ac.uk
Catalysis : While the propargylation reaction is often performed with a stoichiometric amount of base, alternative catalytic methods can improve sustainability. For instance, a flow synthesis for a related propargyl ether successfully used Amberlyst 15, a solid-supported acid catalyst that can be recovered and reused, for the ether formation step. rsc.org
Energy Efficiency : Conducting reactions at lower temperatures or using technologies like continuous flow processing can reduce energy consumption. Flow chemistry, in particular, offers excellent heat transfer and can lead to shorter reaction times and improved efficiency. rsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. jocpr.com
Comparative Analysis of Synthetic Efficiencies and Atom Economy
The efficiency of a chemical synthesis can be evaluated by several metrics, including the chemical yield and the atom economy. While high yields are desirable, atom economy provides a different perspective by measuring how efficiently the atoms of the reactants are incorporated into the desired product. nih.govcdn-website.com
The Williamson ether synthesis, being a substitution reaction, is inherently less atom-economical than addition or rearrangement reactions. rsc.org For the synthesis of this compound from 5-methyl-2-hydroxybenzaldehyde and propargyl bromide, the atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactants : 5-methyl-2-hydroxybenzaldehyde (C₈H₈O₂, MW ≈ 136.15 g/mol ) + Propargyl bromide (C₃H₃Br, MW ≈ 118.96 g/mol )
Product : this compound (C₁₁H₁₀O₂, MW ≈ 174.19 g/mol )
Atom Economy = [174.19 / (136.15 + 118.96)] x 100 = 68.3%
| Substrate | Conditions | Yield | Atom Economy | Reference |
|---|---|---|---|---|
| Substituted Phenols | Propargyl bromide, K₂CO₃, Acetone | 53-85% | ~60-70% (Calculated) | nih.gov |
| 4-Hydroxybenzaldehyde | Propargyl bromide, K₂CO₃, NMP, 473K | 60% | 68.9% (Calculated) | nih.gov |
| Hydroxymethylfurfural | Propargyl alcohol, Amberlyst 15, Ethyl acetate, Flow | High Conversion | >90% (Addition Reaction) | rsc.org |
The flow synthesis method using propargyl alcohol instead of propargyl bromide represents a significant improvement in atom economy because it is an addition reaction where water is the only byproduct, making it a much greener alternative.
Reactions Involving the Aldehyde Moiety
The aldehyde group is a classic electrophilic center, readily undergoing reactions with various nucleophiles. Its position on the benzene (B151609) ring, ortho to the propargyloxy group, can influence its reactivity through electronic and steric effects.
Condensation Reactions with Amines and Hydrazines to Form Schiff Bases and Hydrazones
The carbonyl carbon of the aldehyde in this compound is susceptible to nucleophilic attack by primary amines and hydrazines. These condensation reactions typically proceed via a two-step mechanism involving the initial formation of a hemiaminal intermediate, followed by dehydration to yield the final imine product. mdpi.com
Research has demonstrated the successful synthesis of novel hydrazone derivatives through the condensation of various substituted 2-(prop-2-yn-1-yloxy)benzaldehydes with methyl hydrazine (B178648). tubitak.gov.trresearchgate.net This reaction is generally high-yielding and tolerates a range of substituents on the aromatic ring, including nitro, halo, and methoxy (B1213986) groups. tubitak.gov.trresearchgate.net The resulting products, such as 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazines, are stable compounds that retain the terminal alkyne functionality, making them suitable for further synthetic modifications, for instance, via click chemistry. tubitak.gov.tr
The general scheme for this transformation is the reaction of the aldehyde with a primary amine (R-NH₂) or a hydrazine (R-NH-NH₂) to form a Schiff base or a hydrazone, respectively, with the elimination of a water molecule.
Table 1: Examples of Condensation Reactions.Oxidative Transformations (e.g., to Carboxylic Acids)
The aldehyde functional group is readily oxidized to a carboxylic acid under the influence of various oxidizing agents. The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established transformation in organic chemistry. nih.gov Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O).
In the case of this compound, this oxidation would yield 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid. This reaction is chemoselective, as the terminal alkyne and the ether linkage are generally stable under typical aldehyde oxidation conditions. However, harsh oxidizing conditions could potentially lead to the cleavage of the alkyne group. Studies on the oxidation of benzaldehyde derivatives by agents like peroxynitrite have shown that the reaction can proceed through various pathways, including radical attacks and nucleophilic additions, ultimately forming the corresponding benzoic acid. uclm.es The reaction kinetics and mechanism are often influenced by substituents on the aromatic ring. nih.gov
Reductive Transformations
Conversely, the aldehyde group can be selectively reduced to a primary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like ethers or alkynes. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken due to its higher reactivity.
The reduction of this compound would produce (5-Methyl-2-(prop-2-yn-1-yloxy)phenyl)methanol. This reaction converts the electrophilic carbonyl carbon into a primary alcohol, providing another avenue for further functionalization of the molecule.
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group is characterized by the presence of a weakly acidic proton and a carbon-carbon triple bond, which can undergo various addition reactions. The most prominent reaction for this moiety in the context of this compound is its participation in cycloaddition reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC "Click" Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgnih.gov This reaction facilitates the covalent linking of two different molecular building blocks—one containing a terminal alkyne and the other an azide (B81097)—with remarkable efficiency and specificity. acs.org The CuAAC reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgbeilstein-journals.org This is in contrast to the uncatalyzed Huisgen thermal cycloaddition, which requires higher temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org
The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. The copper(I) catalyst is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate.
The terminal alkyne of this compound serves as an excellent handle for the synthesis of a diverse library of 1,2,3-triazole derivatives via the CuAAC reaction. nih.govrdd.edu.iqresearchgate.netresearchgate.net By reacting it with various organic azides, a triazole ring is formed, covalently linking the benzaldehyde scaffold to another molecule of interest.
For example, a key intermediate, 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde, was condensed with a series of freshly prepared phenyl azides in the presence of CuSO₄ and sodium ascorbate. cahiersmagellanes.com This "click" approach resulted in excellent yields of the corresponding 4-(diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes. cahiersmagellanes.com This demonstrates the robustness of the reaction, where the aldehyde functionality remains intact while the alkyne is selectively transformed. This modular approach allows for the facile generation of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov
Table 2: Examples of CuAAC Reactions with Benzaldehyde Derivatives.cahiersmagellanes.comIntramolecular Cycloaddition Reactions Leading to Fused Heterocycles
The proximate positioning of an alkyne and a benzaldehyde moiety within the same molecule, as in this compound, presents opportunities for intramolecular cycloaddition reactions to construct complex fused heterocyclic systems. Such reactions are powerful tools in organic synthesis for building molecular complexity in a single step.
While specific intramolecular cycloadditions for this exact substrate are not extensively documented, the reactivity of related systems provides a strong indication of its potential. For instance, [3+2] cycloaddition reactions are a well-established method for forming five-membered rings. nih.govmdpi.com In a relevant transformation, a photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes has been developed to produce cyclopentanones with high atom economy and stereoselectivity. nih.gov An intramolecular variant of such a reaction, potentially involving the aldehyde's carbonyl carbon and the alkyne of the propargyloxy tether, could lead to the formation of a fused ring system.
Furthermore, the aldehyde group can be converted in situ into a 1,3-dipole, which can then undergo cycloaddition with the tethered alkyne. This strategy is employed in the synthesis of fused polyheterocyclic compounds via the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins. mdpi.com By analogy, derivatization of the aldehyde in this compound could facilitate an intramolecular pathway to generate novel fused heterocycles. Other cycloaddition pathways, such as [2+1] cycloadditions, are also known for alkynes and could potentially be harnessed in an intramolecular fashion to yield strained bicyclic products. libretexts.org
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The terminal alkyne of this compound is a key functional group for participating in cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.org This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne (C(sp)-H) and an aryl or vinyl halide (C(sp²)-X). unacademy.comlibretexts.org
The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, using a dual catalyst system. wikipedia.orgunacademy.com The system consists of a palladium(0) complex as the primary catalyst and a copper(I) salt, such as CuI, as a co-catalyst. organic-chemistry.orgalmerja.net An amine base, such as diethylamine (B46881) or triethylamine, is required to act as both a base and, frequently, as the solvent. wikipedia.org
The catalytic cycle involves two interconnected processes:
Palladium Cycle : The cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) species, forming a Pd(II) intermediate. almerja.net
Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide. wikipedia.org
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a transmetalation step, regenerating the Cu(I) catalyst. almerja.net
Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst. almerja.net
Through the Sonogashira coupling, the terminal alkyne of this compound can be coupled with a wide variety of aryl or vinyl halides, providing a straightforward route to more complex, conjugated molecules.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. wikipedia.org |
| Base | Triethylamine (TEA), Diethylamine (DEA), Piperidine | Neutralizes the HX byproduct; can also serve as solvent. wikipedia.orglibretexts.org |
| Solvent | THF, DMF, Toluene, or the amine base itself | Provides a medium for the reaction. wikipedia.org |
| Temperature | Room Temperature to mild heating | Reaction proceeds under mild thermal conditions. unacademy.com |
Tandem Reactions and Multi-Component Strategies
The presence of two distinct reactive sites in this compound makes it an ideal substrate for tandem (or cascade) reactions and multi-component reactions (MCRs). These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple starting materials in a single operation. nih.gov
A notable example relevant to this structure is the asymmetric tandem reaction of o-alkynylbenzaldehydes with amines and diazo compounds, which yields chiral 1,2-dihydroisoquinoline (B1215523) derivatives. acs.org Although this compound is a constitutional isomer (an o-alkoxybenzaldehyde rather than an o-alkynylbenzaldehyde), this demonstrates the potential for tandem sequences involving the aldehyde and a nearby alkyne. A similar strategy could involve an initial reaction at the aldehyde of this compound, followed by an intramolecular cyclization involving the alkyne.
The molecule can also participate in various MCRs. A classic example is the A³ coupling (Aldehyde-Alkyne-Amine), a three-component reaction that synthesizes propargylamines. lookchem.com In this reaction, the aldehyde, a terminal alkyne, and a secondary amine are coupled, typically using a transition metal catalyst, to form the corresponding propargylamine. lookchem.com Other MCRs have been developed that utilize both aldehydes and terminal alkynes as key building blocks to create diverse scaffolds. For example, a five-component reaction to synthesize 1,2,3-triazole-linked 1,4-dihydropyridines begins with a propargylated benzaldehyde, which first undergoes a cycloaddition with an azide, followed by a Hantzsch-type reaction involving the aldehyde. nih.gov Such strategies highlight the synthetic versatility of this compound in the one-pot synthesis of complex, medicinally relevant heterocycles. rsc.org
Ring Functionalization and Substituent Effects on Reactivity
The reactivity of both the aldehyde group and the aromatic ring in this compound is significantly influenced by the electronic properties of the methyl and propargyloxy substituents. libretexts.org These groups modulate the electron density of the benzene ring and the electrophilicity of the aldehyde's carbonyl carbon. libretexts.org
The two substituents exert a combination of inductive and resonance (mesomeric) effects:
Methyl Group (-CH₃) : This is a weakly electron-donating group (EDG) primarily through an inductive effect (+I). askfilo.comminia.edu.eg It increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution.
Both the methyl and propargyloxy groups are ortho-, para-directing for electrophilic aromatic substitution. minia.edu.eg This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents.
Regarding the reactivity of the aldehyde group, electron-donating groups on the ring increase the electron density on the carbonyl carbon, which reduces its electrophilicity and makes it less reactive towards nucleophilic attack (e.g., in aldol (B89426) reactions or additions of Grignard reagents). askfilo.comd-nb.info Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aldehyde more electrophilic and more reactive. askfilo.comquora.com Therefore, the presence of two electron-donating groups in this compound is expected to decrease the reactivity of the aldehyde group compared to unsubstituted benzaldehyde or benzaldehydes bearing EWGs like a nitro group. askfilo.comquora.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (EAS) | Effect on Aldehyde Reactivity (vs. Benzaldehyde) |
|---|---|---|---|---|---|
| -CH₃ (Methyl) | +I (Donating) | N/A | Activating | ortho, para | Decrease askfilo.com |
| -OCH₂C≡CH (Propargyloxy) | -I (Withdrawing) | +M (Donating) | Activating | ortho, para | Decrease askfilo.com |
| -NO₂ (Nitro) (for comparison) | -I (Withdrawing) | -M (Withdrawing) | Deactivating | meta | Increase askfilo.com |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of this compound. Through one- and two-dimensional experiments, each proton and carbon atom in the molecule can be assigned.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aldehyde, aromatic, propargyl, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
The key resonances observed are:
A singlet in the downfield region (around 10.5 ppm) corresponding to the highly deshielded aldehyde proton (-CHO).
A series of signals in the aromatic region (approximately 7.0-7.8 ppm). The proton at position 6 (H-6) typically appears as a doublet, while the protons at positions 3 and 4 (H-3, H-4) show splitting patterns consistent with their respective couplings.
A doublet at approximately 4.7 ppm, which is characteristic of the methylene (B1212753) protons (-OCH₂-) of the propargyl group, showing coupling to the acetylenic proton.
A singlet at around 2.4 ppm, corresponding to the three equivalent protons of the methyl group (-CH₃).
A triplet at approximately 2.5 ppm, which is the signal for the terminal acetylenic proton (-C≡CH), coupled to the methylene protons.
Interactive Data Table: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | ~10.5 | Singlet | - |
| Ar-H6 | ~7.7 | Doublet | ~2.5 |
| Ar-H4 | ~7.3 | Doublet of Doublets | ~8.5, 2.5 |
| Ar-H3 | ~7.0 | Doublet | ~8.5 |
| -OCH₂- | ~4.7 | Doublet | ~2.4 |
| -C≡CH | ~2.5 | Triplet | ~2.4 |
| -CH₃ | ~2.4 | Singlet | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the aldehyde group, the aromatic carbons, the carbons of the propargyl moiety, and the methyl carbon.
Distinctive signals in the ¹³C NMR spectrum include:
The aldehyde carbonyl carbon (-CHO) appears significantly downfield, typically around 190 ppm.
Aromatic carbons resonate in the 110-160 ppm range. The carbon attached to the oxygen (C-2) is found around 158-160 ppm, while the carbon bearing the aldehyde (C-1) is near 125 ppm.
The carbons of the propargyl group are characteristic: the terminal acetylenic carbon (-C≡C H) is found around 76 ppm, the internal acetylenic carbon (-C ≡CH) is near 78 ppm, and the methylene carbon (-OCH₂-) is observed around 56 ppm.
The methyl carbon (-CH₃) signal appears in the upfield region, typically around 20-21 ppm.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CHO | ~189.5 |
| C-2 (Ar-O) | ~159.0 |
| C-5 (Ar-CH₃) | ~138.0 |
| C-4 (Ar-H) | ~135.0 |
| C-6 (Ar-H) | ~128.5 |
| C-1 (Ar-CHO) | ~125.0 |
| C-3 (Ar-H) | ~112.0 |
| -C ≡CH | ~78.5 |
| -C≡C H | ~76.0 |
| -OCH₂- | ~56.5 |
| -CH₃ | ~21.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). youtube.com For this compound, COSY would show correlations between adjacent aromatic protons (H-3 with H-4) and between the methylene (-OCH₂-) and acetylenic (-C≡CH) protons of the propargyl group. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond C-H correlation). youtube.com This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~21.0 ppm, confirming the methyl group assignment. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. youtube.com Key HMBC correlations would include the aldehyde proton showing a correlation to the aromatic C-2 and C-6, and the methylene protons (-OCH₂-) correlating to the aromatic C-2 as well as the two acetylenic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. A critical NOESY correlation would be observed between the methylene protons (-OCH₂-) and the aromatic proton at the C-3 position, confirming the connectivity and conformation around the ether linkage. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands corresponding to specific vibrational modes. researchgate.net
Key vibrational frequencies include:
A sharp, weak band around 3300-3250 cm⁻¹ due to the stretching vibration of the terminal acetylenic C-H bond (≡C-H).
A weak absorption band around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch.
Stretching vibrations for the aldehyde C-H bond, which typically appear as two weak bands in the range of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ .
A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretching of the aromatic aldehyde. docbrown.inforesearchgate.net
Several bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic ring.
A strong band around 1250 cm⁻¹ attributed to the asymmetric C-O-C stretching of the aryl-alkyl ether.
Interactive Data Table: IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Acetylenic C-H | Stretch | ~3290 | Sharp, Weak |
| Aldehydic C-H | Stretch | ~2830, ~2730 | Weak |
| C≡C | Stretch | ~2120 | Weak |
| C=O (Aldehyde) | Stretch | ~1685 | Strong, Sharp |
| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Strong |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophore system. The conjugated system, which includes the benzene ring, the aldehyde group, and the ether oxygen, gives rise to characteristic absorption bands.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show two main absorption bands:
A strong absorption band (λ_max) around 250-260 nm , attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. researchgate.net
A weaker absorption band (λ_max) at longer wavelengths, around 310-330 nm , corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and molecular formula of a compound by measuring its mass with very high precision.
For this compound, the molecular formula is C₁₁H₁₀O₂. bldpharm.com HRMS analysis, often using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the calculated (theoretical) exact mass. A match within a small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Calculated Exact Mass [M] | 174.0681 |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 174.0753 |
| Observed m/z | ~174.075 (within tolerance) |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and its packing within a crystal lattice. While crystallographic data for this compound was not available in the reviewed literature, detailed structural analyses of closely related derivatives offer significant insights into the molecular geometry and supramolecular assembly characteristic of this class of compounds.
Detailed X-ray diffraction studies have been successfully conducted on derivatives such as 4-(Prop-2-yn-1-yloxy)benzaldehyde and 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde, revealing key structural features.
The analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov The molecule exhibits a notably planar structure, with all non-hydrogen atoms being essentially coplanar (r.m.s. deviation = 0.0192 Å). nih.govresearchgate.net This planarity suggests an effective electronic conjugation across the carbonyl group, the benzene ring, and the lone pair of the propynyloxy (B15346420) oxygen atom. nih.govresearchgate.net In the crystal, molecules organize into inversion dimers through π–π stacking interactions, with a centroid–centroid distance of 3.5585 (15) Å. researchgate.net These dimers are further linked by weak intermolecular C—H···O hydrogen bonds between the acetylenic proton and the carbonyl oxygen, forming a distinctive ladder-like structure. nih.govresearchgate.net The distance for this hydrogen bond interaction (C10···O1) is 3.1575 (14) Å. researchgate.net
Table 1: Crystal Data and Structure Refinement for 4-(Prop-2-yn-1-yloxy)benzaldehyde
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₈O₂ |
| Formula Weight | 160.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.906 (3) |
| b (Å) | 7.385 (2) |
| c (Å) | 14.036 (5) |
| β (°) | 102.025 (5) |
| Volume (ų) | 801.5 (5) |
| Z | 4 |
| Temperature (K) | 93 |
Similarly, the crystal structure of 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde has been elucidated. This compound crystallizes in the triclinic Pī space group, and its asymmetric unit uniquely contains two crystallographically independent molecules. nih.govresearchgate.net Both molecules are nearly planar, with r.m.s deviations of 0.044 Å and 0.053 Å for all non-hydrogen atoms. nih.govresearchgate.net The propargyl groups adopt an extended conformation, as indicated by torsion angles of -177.04 (12)° (C15—O4—C18—C19) and 179.39 (13)° (C5—O1—C8—C9). nih.govresearchgate.net The crystal packing is stabilized by several interactions. Intramolecular O—H···O hydrogen bonds are present, forming S(6) ring motifs. nih.gov Furthermore, molecules are linked into cyclic centrosymmetric dimers via C–H···O hydrogen bonds and are stabilized by π–π stacking interactions between adjacent benzene rings, with centroid-to-centroid distances of 3.813 (2) Å and 3.843 (2) Å. nih.govresearchgate.net
Table 2: Crystal Data and Structure Refinement for 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₈O₃ |
| Formula Weight | 176.16 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.0835 (5) |
| b (Å) | 10.4059 (7) |
| c (Å) | 12.8461 (8) |
| α (°) | 73.910 (3) |
| β (°) | 89.756 (4) |
| γ (°) | 73.436 (4) |
| Volume (ų) | 869.16 (10) |
| Z | 4 |
| Temperature (K) | 293 |
Theoretical and Computational Investigations on 5 Methyl 2 Prop 2 Yn 1 Yloxy Benzaldehyde
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.
Computational studies on analogous compounds, such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), reveal that the benzaldehyde (B42025) moiety tends to be planar. nih.govresearchgate.net This planarity is a result of the effective conjugation between the carbonyl group, the benzene (B151609) ring, and the lone pair of the ether oxygen atom. nih.govresearchgate.net For 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161), it is expected that the benzene ring and the aldehyde group will also lie in the same plane to maximize electronic delocalization.
The orientation of the propargyl group (prop-2-yn-1-yloxy) relative to the benzene ring is a key conformational feature. In related structures like 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, the prop-2-yn-1-yl group is inclined with respect to the benzene ring. researchgate.net In 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde, the prop-1-yne groups adopt extended conformations. researchgate.net For the title compound, different conformers resulting from the rotation around the O-CH2 bond would likely exist, with small energy differences between them. Quantum chemical calculations could determine the most stable conformer by identifying the minimum energy state. ethz.ch
A representative table of expected bond lengths and angles, based on similar structures, is provided below.
| Parameter | Expected Value |
| C=O bond length (Å) | ~1.22 |
| C-C (aromatic) bond length (Å) | ~1.39 - 1.41 |
| C-O (ether) bond length (Å) | ~1.37 |
| O-CH2 bond length (Å) | ~1.43 |
| C≡C bond length (Å) | ~1.20 |
| C-C-O bond angle (°) | ~120 |
| O-CH2-C bond angle (°) | ~109 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netufla.brmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the ether oxygen, reflecting the nucleophilic character of this part of the molecule. The LUMO is likely to be centered on the electron-deficient carbonyl group and the conjugated system, indicating the electrophilic nature of the aldehyde. malayajournal.org
The HOMO-LUMO energy gap is a crucial parameter that can be calculated using DFT. A smaller energy gap suggests higher reactivity. researchgate.net
Table of Representative FMO Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. malayajournal.orgresearchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atom of the aldehyde group and the protons on the benzene ring would exhibit positive electrostatic potential, marking them as sites for nucleophilic attack. researchgate.netresearchgate.net The methyl group would have a slight positive potential, while the alkyne group would exhibit a region of negative potential due to the π-electron cloud.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the interactions of this compound with solvent molecules and other surrounding entities, providing a deeper understanding of its behavior in a realistic environment.
These simulations could reveal information about:
Conformational Dynamics: How the molecule flexes and changes its shape over time in solution.
Solvation Structure: The arrangement of solvent molecules around the solute, which can significantly influence its reactivity.
Intermolecular Interactions: The nature and strength of interactions, such as hydrogen bonding and van der Waals forces, with other molecules.
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties of molecules, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. scielo.org.mx These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations could predict:
¹H and ¹³C NMR Spectra: The chemical shifts of all hydrogen and carbon atoms in the molecule.
IR Spectrum: The vibrational frequencies corresponding to different functional groups, such as the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and the C-O stretch of the ether.
These calculated spectra can then be compared with experimental data to validate the computational model and to ensure the correct assignment of experimental signals.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating transition states and calculating activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, computational modeling could be used to investigate various reactions, such as:
Nucleophilic addition to the carbonyl group: A common reaction for aldehydes.
Reactions involving the alkyne group: Such as click chemistry reactions or additions across the triple bond.
Electrophilic aromatic substitution: Reactions on the benzene ring.
By modeling these reaction pathways, researchers can gain insights into the reactivity of the molecule and predict the likely products of a given reaction.
In Silico Screening and Ligand Design Principles for Analog Development
The development of analogs for the lead compound, this compound, is a critical step in optimizing its potential therapeutic properties. In silico screening and rational ligand design principles provide a powerful, resource-efficient framework for identifying and refining new molecular entities with enhanced activity, selectivity, and pharmacokinetic profiles. nih.gov These computational techniques allow for the systematic exploration of chemical space and the prioritization of candidates for synthesis and biological evaluation. nih.gov
Virtual screening (VS) is a cornerstone of this approach, enabling the rapid assessment of large libraries of compounds to identify those most likely to bind to a specific biological target. wikipedia.org VS can be broadly categorized into two main strategies: structure-based and ligand-based methods. nih.gov The choice of strategy is contingent on the availability of structural information for the target protein.
Structure-Based Virtual Screening (SBVS):
When the three-dimensional structure of the target protein is known, SBVS methods like molecular docking can be employed. mdpi.com This technique computationally predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com
For this compound, a hypothetical docking study against a target enzyme would involve preparing the protein structure (e.g., removing water molecules, adding hydrogens) and defining the binding pocket. A library of analogs, designed by modifying the parent structure, would then be docked into this site. The results, typically presented as docking scores or estimated binding energies, help prioritize compounds that exhibit favorable interactions with key amino acid residues. dergipark.org.tr For instance, analogs forming hydrogen bonds with polar residues or engaging in hydrophobic interactions within the active site would be considered promising candidates. mdpi.com
Illustrative Molecular Docking Results for Hypothetical Analogs
| Compound ID | Modification on Parent Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Parent | This compound | -7.2 | Tyr23, Phe88, Leu102 |
| Analog-01 | Replacement of methyl with chloro at C5 | -8.1 | Tyr23, Phe88, Arg120 (H-bond) |
| Analog-02 | Addition of hydroxyl to propargyl group | -7.8 | Tyr23, Ser90 (H-bond), Leu102 |
| Analog-03 | Replacement of aldehyde with nitrile | -6.5 | Phe88, Leu102 |
| Analog-04 | Bioisosteric replacement of benzene with pyridine | -7.5 | Tyr23, Asn105 (H-bond) |
This table presents hypothetical data for illustrative purposes to demonstrate how docking results would be organized.
Ligand-Based Virtual Screening (LBVS):
In the absence of a known receptor structure, LBVS methods are invaluable. creative-enzymes.com These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBVS approaches include pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis.
A pharmacophore model is an abstract representation of the essential steric and electronic features required for optimal molecular interaction with a specific biological target. fiveable.menih.gov It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov Starting from a set of known active molecules, a common features pharmacophore can be generated and used as a 3D query to screen compound databases for molecules that match the model. nih.govbioanalysis-zone.com
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built. nih.gov This model can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby guiding the design process toward more potent compounds.
For the development of analogs of this compound, a QSAR study would involve synthesizing a training set of derivatives and evaluating their biological activity. A resulting model might take the form of an equation, such as:
pIC50 = 1.2 * (logP) - 0.5 * (Molecular Weight) + 0.8 * (Dipole Moment) + C
This hypothetical equation illustrates that lipophilicity (logP) and polarity (Dipole Moment) positively contribute to activity, while molecular size has a negative impact. Such a model provides clear design principles: new analogs should be designed with increased lipophilicity and polarity while maintaining a compact structure.
Illustrative ADMET Predictions for Prioritized Analogs
| Compound ID | Predicted logP | Predicted Aqueous Solubility (mg/L) | Blood-Brain Barrier Permeation | CYP450 2D6 Inhibition |
| Parent | 2.8 | 150 | High | Probable |
| Analog-01 | 3.3 | 80 | High | Probable |
| Analog-02 | 2.1 | 450 | Medium | Unlikely |
| Analog-04 | 2.3 | 320 | Medium | Unlikely |
This table presents hypothetical data for illustrative purposes to demonstrate the output of in silico ADMET prediction tools.
Ligand Design Principles for Analog Development:
Based on the scaffold of this compound, several ligand design principles can be applied:
Scaffold Hopping and Bioisosteric Replacement: The central benzaldehyde ring can be replaced with other aromatic systems (e.g., pyridine, thiophene) to explore new interaction possibilities and improve physicochemical properties. mdpi.com
Structure-Activity Relationship (SAR) Exploration: Systematic modification of substituents on the aromatic ring (e.g., the methyl group) and the propargyl ether side chain can elucidate key structural requirements for activity. nih.gov For instance, varying the size, electronics, and lipophilicity of the C5 substituent can fine-tune binding affinity.
Fragment-Based Growth: The propargyl group offers a reactive handle for potential covalent inhibition or can be extended to probe deeper pockets within the target's active site, a strategy known as fragment-based drug design.
Improving ADMET Properties: Computational models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com Early-stage in silico ADMET analysis helps to flag and design out undesirable properties, such as potential cytochrome P450 inhibition or poor solubility, thereby increasing the likelihood of developing a successful drug candidate. nih.gov
By integrating these in silico approaches, the design of analogs based on the this compound scaffold can be pursued in a rational, hypothesis-driven manner, accelerating the discovery of optimized molecules with improved therapeutic potential.
Applications in Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Molecules and Fine Chemicals
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161) serves as a crucial organic building block due to the orthogonal reactivity of its two primary functional groups: the formyl (aldehyde) group and the propargyloxy (alkyne) group. The aldehyde is susceptible to a variety of nucleophilic additions and condensation reactions, allowing for chain extension and the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the terminal alkyne provides a handle for powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This dual functionality allows for a stepwise and controlled synthesis of complex molecular architectures. The aldehyde can be transformed into alcohols, imines, or alkenes, or participate in multicomponent reactions, while the alkyne remains available for subsequent modification, such as linking to other molecules, polymers, or surfaces. This strategic utility makes it an important intermediate in the synthesis of fine chemicals and specialized organic compounds.
Scaffold for Heterocyclic Synthesis (e.g., Benzopyran Derivatives, Furobenzopyrans)
The molecular framework of this compound is particularly well-suited for the construction of fused heterocyclic systems. Research has demonstrated that its close analogs, such as 5-chloro and 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, are effective precursors for the synthesis of complex spiro-indolofurobenzopyrans. rsc.org
In these reactions, the propargyloxy benzaldehyde (B42025) derivative undergoes a copper-catalyzed tandem reaction with a diazoamide. The process typically involves an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the alkyne and the ortho-ether linkage, leading to the rapid assembly of the furo[3,2-c] appchemical.combenzopyran core. Given the similar electronic nature of a methyl group compared to chloro or bromo substituents at the 5-position, this compound is an excellent candidate for analogous transformations. rsc.org
The following table details representative transformations performed on analogs of this compound, illustrating the utility of this scaffold in generating diverse heterocyclic products. rsc.org
| Reactant 1 (Benzaldehyde Derivative) | Reactant 2 (Diazoamide) | Catalyst | Product (Heterocyclic Core) | Yield |
|---|---|---|---|---|
| 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-benzyl-3-diazoindolin-2-one | Cu(I) thiophenecarboxylate | 7-chloro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] appchemical.combenzopyran-2,3'-indol]-2'(1'H)-one | 69% |
| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 3-diazo-1-propylindolin-2-one | Cu(I) thiophenecarboxylate | 7-bromo-1'-propyl-4H,9bH-spiro[furo[3,2-c] appchemical.combenzopyran-2,3'-indol]-2'(1'H)-one | 61% |
| 5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-benzyl-3-diazoindolin-2-one | Cu(I) thiophenecarboxylate | 7-nitro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] appchemical.combenzopyran-2,3'-indol]-2'(1'H)-one | 71% |
Precursor for Advanced Materials Development
The unique combination of an aromatic aldehyde and a terminal alkyne in this compound makes it a promising precursor for the development of functional materials.
The terminal alkyne group is readily available for polymerization reactions or for grafting onto existing polymer backbones. Through click chemistry, the molecule can be covalently attached to polymers functionalized with azide (B81097) groups. This process allows for the precise introduction of aromatic aldehyde moieties onto a polymer chain. The appended aldehyde groups can then serve as reactive sites for further modifications, such as cross-linking the polymer, attaching bioactive molecules, or altering the material's surface properties (e.g., hydrophilicity or reactivity).
The core structure of this compound is derived from 5-methyl salicylaldehyde (B1680747), a known precursor for fluorescent probes. Schiff base compounds derived from 5-methyl salicylaldehyde have been successfully developed as "turn-on" fluorescent sensors for detecting metal ions like Al³⁺. nih.gov The aldehyde group of these compounds reacts with various amines to form Schiff bases (imines), which can act as chemosensors. nih.gov
This compound retains this capability while offering the additional advantage of the propargyl group. This alkyne handle allows the entire probe scaffold to be easily integrated into larger systems, such as proteins or nanoparticles, via azide-alkyne cycloaddition, enabling the development of targeted or multifunctional fluorescent imaging agents.
Applications in Catalysis Research
The structure of this compound is a protected form of a substituted salicylaldehyde, a class of compounds widely used in the synthesis of ligands for coordination chemistry and catalysis. The aldehyde group can react with primary amines to form Schiff base ligands, which are capable of coordinating with a variety of metal centers.
The resulting metal complexes can function as catalysts for various organic transformations. The propargyl group offers an additional layer of functionality, allowing the ligand or the final metal complex to be immobilized on a solid support, such as a polymer resin or silica. This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry and sustainable industrial processes.
Components in Nanoreactors for Cascade Reactions
Extensive literature searches did not yield any specific research findings on the application of this compound as a component in nanoreactors for cascade reactions. While the individual functionalities of the molecule—a reactive aldehyde group, a propargyl ether for potential "click" chemistry modifications, and a substituted benzene (B151609) ring—suggest its potential as a versatile building block in materials science, its direct use in the construction or functionalization of nanoreactors for catalytic cascade reactions has not been documented in available scientific literature.
The field of nanoreactors often employs self-assembled structures like polymersomes, micelles, or hollow capsules, which are frequently functionalized with specific catalytic groups to facilitate sequential chemical transformations. Benzaldehyde derivatives, in a broader sense, can be utilized to functionalize polymers that form the basis of these nanoreactors. The aldehyde group can participate in various chemical reactions, including the formation of Schiff bases or reductive amination, which could be used to anchor catalytic moieties or other functional molecules to the nanoreactor structure.
Furthermore, the propargyl group present in this compound is a well-known reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. This functionality is often exploited for the straightforward and efficient conjugation of molecules, and could hypothetically be used to attach catalysts or other components to a nanoreactor scaffold.
However, despite these potential avenues for its application, there is currently no published research that specifically describes the synthesis, characterization, or performance of nanoreactors incorporating this compound for cascade reactions. Therefore, no detailed research findings or data tables on this specific topic can be presented.
In Vitro Biological Activity and Mechanistic Studies
In Vitro Antioxidant Capacity
There is no available data on the in vitro antioxidant capacity of 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161).
Radical Scavenging Assays (e.g., ABTS Assay)
No studies have been published that evaluate the ability of this compound to scavenge radicals using standard assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay.
Total Antioxidant Capacity Determinations
The total antioxidant capacity of this compound has not been determined in any published research.
In Vitro Antiproliferative and Cytotoxic Investigations (Cell Line Studies)
There is a lack of scientific literature on the antiproliferative and cytotoxic effects of this compound on any cancer cell lines.
Assessment of Cell Viability and Growth Inhibition in Cancer Cell Lines (In Vitro)
No data is available regarding the IC₅₀ values or the extent of cell viability and growth inhibition induced by this compound in any cancer cell line.
Molecular Mechanisms of Action (In Vitro Cell-Based Studies)
Due to the absence of primary activity data, no mechanistic studies have been conducted to determine how this compound might exert any biological effects at a molecular level.
Cell Cycle Arrest (In Vitro)
There are no studies that have investigated the effect of this compound on the cell cycle progression of cancer cells.
In Vitro DNA/BSA Binding Properties
Extensive research into the in vitro biological activities of this compound and its derivatives has provided insights into their potential interactions with key biological macromolecules such as DNA and bovine serum albumin (BSA). These studies are crucial for understanding the mechanisms of action of these compounds.
However, a direct and detailed investigation of the DNA and BSA binding properties exclusively for the compound This compound is not extensively documented in the available scientific literature. Research has more prominently focused on derivatives synthesized from closely related precursors.
For instance, a study involving a 1,4-disubstituted 1,2,3-triazole derivative, synthesized using a precursor, 2-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, has been conducted to evaluate its interaction with DNA and BSA. nih.govacs.org This triazole derivative demonstrated an intercalative mode of binding with DNA, with a binding constant (Kb) of 3.00 × 10⁵ M⁻¹. nih.govacs.org The interaction with BSA was found to be spontaneous, involving both polar and hydrophobic interactions. nih.govacs.org The study indicated a static quenching mechanism for the BSA interaction, with a high bimolecular quenching constant (kq) in the order of 10¹³ M⁻¹·s⁻¹. nih.gov
It is important to emphasize that these findings pertain to a derivative and not to this compound itself. The structural modifications inherent in the derivative, such as the addition of a triazole ring, significantly influence its binding characteristics. Therefore, these results cannot be directly extrapolated to predict the binding behavior of the parent benzaldehyde (B42025) compound.
Further research is required to specifically elucidate the in vitro DNA and BSA binding properties of this compound to fully understand its biological activity profile.
Structure Activity Relationship Sar Investigations for 5 Methyl 2 Prop 2 Yn 1 Yloxy Benzaldehyde Derivatives
Impact of Substituents on Chemical Reactivity and Yields
Electronic Effects of Substituents: The nature of the substituent on the phenolic ring dictates the nucleophilicity of the corresponding phenoxide ion.
Electron-Donating Groups (EDGs): Groups like the methyl (-CH₃) substituent at the C5 position in the parent compound increase the electron density of the aromatic ring. This enhances the nucleophilicity of the phenoxide, generally leading to faster reaction rates and potentially higher yields compared to unsubstituted analogs.
Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂) or halogen (-F, -Cl, -Br) groups decrease the electron density on the ring. wiserpub.combeilstein-journals.org This reduces the nucleophilicity of the phenoxide, which can slow down the reaction rate and may require more stringent reaction conditions (e.g., stronger base, higher temperature) to achieve comparable yields. researchgate.net
Steric Hindrance: Bulky substituents positioned near the hydroxyl group (ortho position) can sterically hinder the approach of the alkylating agent (propargyl bromide), potentially leading to lower reaction yields. The methyl group at the C5 position is remote and unlikely to cause significant steric hindrance.
Reaction Conditions: The choice of base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetone), and temperature are critical variables that are optimized to balance reactivity and minimize side reactions, such as C-alkylation or elimination. jk-sci.comrsc.org For phenols with strong EWGs, a stronger base might be necessary to facilitate the formation of the phenoxide. jk-sci.com
The following table summarizes the predicted impact of various substituents on the Williamson ether synthesis for producing derivatives of the title compound.
| Substituent Type | Position on Ring | Predicted Effect on Reactivity | Predicted Impact on Yield |
| Electron-Donating (e.g., -OCH₃) | C3, C4, C5, C6 | Increase | Potentially Higher |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C3, C4, C5, C6 | Decrease | Potentially Lower |
| Halogens (e.g., -F, -Cl, -Br) | C3, C4, C5, C6 | Decrease | Potentially Lower |
| Bulky Alkyl Groups (e.g., -C(CH₃)₃) | C3, C6 (ortho) | Decrease (due to sterics) | Potentially Lower |
Correlation of Structural Modifications with In Vitro Biological Profiles
Structural modifications to the 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161) scaffold are crucial for modulating its biological activity. SAR studies on related compounds reveal that the type and position of substituents, as well as the nature of the linker, are key determinants of the resulting in vitro biological profiles, including antimicrobial and anticancer activities.
The introduction of different functional groups onto the benzaldehyde (B42025) ring can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Halogens (-F, -Cl, -Br): Halogenation is a common strategy in medicinal chemistry to enhance biological activity. For instance, in a study of 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, a bromo-substituted analog, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, was synthesized and evaluated. researchgate.net While it showed some cytotoxic activity, another analog with bulky tert-butyl groups demonstrated significantly higher antioxidant and cytotoxic effects against the MCF-7 breast cancer cell line. researchgate.net In other classes of compounds like nitrostyrenes, halogen substituents at the para-position of the aromatic ring or on the side chain have been shown to enhance antimicrobial activity. mdpi.com This suggests that adding halogens to the this compound core could be a viable strategy to modulate its bioactivity.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can significantly impact biological activity. wiserpub.comresearchgate.net Studies on other benzazole derivatives have shown that electron-withdrawing groups, including nitro groups, at position 5 of the heterocyclic nucleus can increase antifungal potency against Candida albicans. esisresearch.org In chalcones, the position of the nitro group is critical, with ortho-substituted nitro groups leading to the highest anti-inflammatory inhibition in some assays. mdpi.com Therefore, introducing a nitro group at different positions on the this compound ring would be expected to produce derivatives with distinct biological profiles. beilstein-journals.org
Methoxy (B1213986) Group (-OCH₃): Methoxy groups are electron-donating and can influence hydrogen bonding capabilities and lipophilicity. Their inclusion can alter how the molecule fits into a biological target and its pharmacokinetic properties.
The table below outlines observed SAR trends from related benzaldehyde derivatives that could be extrapolated to the title compound.
| Substituent | General Position | Observed Effect in Analogous Compounds | Potential Biological Activity Modulated |
| Bromo (-Br) | C5 | Showed moderate cytotoxic activity. researchgate.net | Anticancer, Antimicrobial |
| Nitro (-NO₂) | Various | Often enhances antimicrobial or anti-inflammatory activity depending on position. esisresearch.orgmdpi.com | Antifungal, Anti-inflammatory |
| di-tert-butyl | C3, C5 | Significantly increased antioxidant and cytotoxic activity compared to the bromo analog. researchgate.net | Antioxidant, Anticancer |
The propargyloxy linker is not merely a spacer; its length, flexibility, and the terminal alkyne group are all features that can be modified to tune biological activity. The terminal alkyne is particularly notable for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling its conjugation to other molecules to create more complex derivatives, such as 1,2,3-triazole-containing compounds which have shown synergistic potential in antiproliferative and antimicrobial activities. rsc.org
Linker Length: Increasing or decreasing the length of the ether chain (e.g., using but-3-yn-1-yloxy or ethynyloxy linkers) would alter the distance and spatial orientation between the benzaldehyde core and any potential interacting group at the terminus of the linker. Studies on dimeric antibiotics have shown that linker length can substantially affect binding selectivity and enzymatic activity, with longer linkers sometimes helping to avoid modification by resistance enzymes. nih.gov Similarly, modifying the linker length in MOF-5 structures was found to have a significant influence on interaction energies. doi.org
Linker Flexibility and Composition: Replacing the flexible propargyl chain with more rigid structures, such as those containing aromatic rings or piperazine (B1678402) moieties, can restrict the conformational freedom of the molecule. nih.govacs.org This can lead to a more defined shape, potentially improving binding affinity for a specific biological target. Studies on benzyloxybenzaldehyde derivatives (which feature a methyloxy linker) highlighted the importance of the linker type, showing it provided superior inhibitory activity against the ALDH1A3 enzyme compared to an ester linker. mdpi.com
Terminal Functional Group: The terminal alkyne is a key functional group. It can act as a hydrogen bond acceptor and participate in various interactions with biological targets. Replacing the alkyne with other functional groups, such as an alkene (allyloxy) or a saturated alkyl chain (propyloxy), would remove these specific interactions and could drastically alter or diminish the biological activity.
Computational Insights into SAR and Molecular Interactions (e.g., Docking Studies)
Computational methods, particularly molecular docking, are powerful tools for predicting and rationalizing the SAR of this compound derivatives. nih.gov These in silico studies help visualize how structural modifications influence the binding of these molecules to the active sites of target proteins, such as enzymes or receptors. researchgate.netmdpi.comnih.gov
Binding Mode Analysis: Molecular docking simulations can predict the preferred orientation of a ligand within a protein's binding pocket. For derivatives of the title compound, key interactions would likely involve:
Hydrogen Bonding: The aldehyde's carbonyl oxygen is a potent hydrogen bond acceptor.
Hydrophobic Interactions: The methyl group and the benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues in the target protein.
π-π Stacking: The aromatic ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Alkyne Interactions: The terminal alkyne group can also participate in unique non-covalent interactions with the protein target.
Predicting Affinity: Docking programs calculate a binding energy or score, which estimates the binding affinity of the ligand for the protein. By docking a series of virtual derivatives with different substituents (e.g., halogens, nitro groups), researchers can correlate the calculated binding energies with predicted biological activity. For example, a derivative with a substituent that forms an additional favorable interaction (like a hydrogen or halogen bond) would be predicted to have a lower binding energy (higher affinity) and potentially greater biological potency. mdpi.com
Rationalizing SAR: Docking studies can explain observed SAR trends. For instance, if a bulky substituent at a certain position lowers biological activity, docking might reveal that this is due to a steric clash with the protein, preventing optimal binding. Conversely, if adding a halogen at a specific position increases activity, the model might show it forming a favorable halogen bond with a backbone carbonyl in the active site. mdpi.com Studies on related benzimidazole (B57391) analogs used docking to identify promising molecules for anti-inflammatory activity by analyzing interactions with the COX-2 enzyme. researchgate.net
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on novel and sustainable pathways to 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (B6254161), moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.
Key areas for exploration include:
Green Solvents and Catalysts: Investigating the use of eco-friendly solvents like water or deep eutectic solvents for the synthesis. mdpi.com For instance, the synthesis of 2-(Prop-2-ynyloxy) benzaldehyde (B42025) has been achieved in aqueous micellar media. epa.gov The use of heterogeneous catalysts, such as gold nanoparticles on a support, could enable solvent-free aerobic oxidation of the corresponding alcohol, offering a remarkably selective and stable process. qualitas1998.net
One-Pot Syntheses: Designing one-pot, multi-component reactions to construct the molecule, thereby improving atom economy and reducing purification steps. nih.govmdpi.com A two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of other substituted benzaldehydes. acs.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has proven effective for various heterocyclic syntheses involving benzaldehyde derivatives. nih.gov
Flow Chemistry: Exploring continuous flow processes for a safer, more scalable, and consistent production of the target compound.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Green Catalysis | Reduced environmental impact, high selectivity, catalyst reusability. qualitas1998.net | Development of novel organocatalysts or supported metal nanoparticle catalysts. qualitas1998.netmisericordia.edu |
| One-Pot Reactions | Increased efficiency, reduced waste, and cost-effectiveness. acs.org | Design of multi-component strategies combining key bond formations. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Optimization of reaction conditions under microwave irradiation. |
Development of Advanced Analytical Techniques for Trace Analysis or Specific Forms
As this compound finds potential applications, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. This is particularly important in contexts such as environmental monitoring, biological studies, or quality control of materials.
Future research in this area should include:
Chromatographic Methods: Developing advanced high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for high-sensitivity and high-resolution analysis. chemistryjobinsight.commdpi.comsapub.org Gas chromatography–ion mobility spectrometry (GC–IMS) is another powerful technique for the detection of trace levels of volatile compounds like benzaldehydes. mdpi.com
Spectroscopic Techniques: Exploring techniques like surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection.
Electrochemical Sensors: Designing novel electrochemical sensors functionalized for the specific recognition of the aldehyde or alkyne group, enabling real-time monitoring.
Key parameters for these new analytical methods would be the limit of detection (LOD) and the limit of quantification (LOQ). chemistryjobinsight.com
Investigation of New Applications in Specialized Chemical Fields (e.g., sensors, smart materials)
The unique structural features of this compound make it a promising candidate for applications in materials science. The terminal alkyne group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its efficient incorporation into larger molecular architectures.
Potential applications to be investigated include:
Chemical Sensors: The aldehyde functionality can be used to develop chemosensors for the detection of specific analytes through changes in fluorescence or color.
Smart Materials: Incorporation into polymers could lead to materials with tunable properties. The propargyl group can be used to cross-link polymer chains, creating robust networks for applications in coatings or hydrogels.
Functionalized Surfaces: The molecule can be tethered to surfaces to modify their properties, for example, to create surfaces with specific chemical reactivity or biocompatibility.
Computational Design of Enhanced Analogs with Targeted Reactivity or In Vitro Biological Profiles
Computational chemistry offers a powerful tool for the rational design of new molecules with enhanced properties. By modeling analogs of this compound, researchers can predict their reactivity and potential biological activity before undertaking laborious and expensive laboratory synthesis.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural modifications with changes in reactivity or biological activity. nih.gov
Molecular Docking: Simulating the interaction of analogs with biological targets, such as enzymes or receptors, to predict their potential as therapeutic agents. nih.govmdpi.com For instance, benzimidazole-based benzaldehyde derivatives have been studied as potential inhibitors for Alzheimer's disease through molecular docking. mdpi.com
Density Functional Theory (DFT) Calculations: Using DFT to understand the electronic structure and predict the reactivity of the molecule and its derivatives.
The following table outlines a potential computational workflow:
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| QSAR | Correlate structural features with biological activity. | Identify key structural motifs for enhanced activity. |
| Molecular Docking | Predict binding affinity to specific biological targets. mdpi.com | Prioritize analogs for synthesis and in vitro testing. |
| DFT | Analyze electronic properties and reaction mechanisms. | Guide the design of analogs with tailored reactivity. |
Deeper Mechanistic Elucidation of In Vitro Biological Activities at the Molecular and Cellular Level
Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities. Preliminary in vitro screening of this compound and its analogs may reveal interesting biological profiles, such as antimicrobial or antiproliferative effects. nih.govresearchgate.net
Should initial screenings prove positive, future research should aim for a deeper understanding of the underlying mechanisms of action. This would involve:
Target Identification: Identifying the specific cellular components (e.g., enzymes, proteins, or nucleic acids) with which the compound interacts.
Pathway Analysis: Elucidating the signaling pathways that are modulated by the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how specific structural features contribute to the observed biological effects. mdpi.com Studies on the oxidation of substituted benzaldehydes have shown that the position of substituents can significantly affect their reactivity. acs.org
Strategies for Diversification and Library Synthesis of Complex Scaffolds
The this compound scaffold is an excellent starting point for the creation of diverse molecular libraries for high-throughput screening. The aldehyde and alkyne functionalities serve as versatile handles for a variety of chemical transformations.
Future synthetic efforts should explore:
Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of derivatives by reacting the aldehyde with various amines, hydrazines, or other nucleophiles, and by utilizing the alkyne in click chemistry reactions.
Diversity-Oriented Synthesis (DOS): Designing synthetic routes that can generate a wide range of structurally diverse and complex molecules from a common starting material. The use of a fluorous benzaldehyde-based Biginelli reaction is one example of how such a scaffold can be diversified. nih.gov
Multi-component Reactions: Utilizing multi-component reactions to rapidly build molecular complexity in a single step. mdpi.comrsc.org
The benzimidazole (B57391) scaffold, for example, which can be synthesized from benzaldehyde derivatives, is considered a versatile scaffold in drug discovery. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde, and how are reaction conditions optimized?
- Methodology :
-
Nucleophilic substitution : React 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in a polar aprotic solvent (e.g., DMF) using potassium carbonate (K₂CO₃) as a base. Heat at 150°C for 20 hours under inert atmosphere (based on analogous protocols for similar benzaldehyde derivatives) .
-
Microwave-assisted synthesis : Reduce reaction time by employing microwave irradiation (e.g., 100°C, 30 min) with n-butanol as solvent, as demonstrated for structurally related alkoxybenzaldehydes .
-
Optimization : Adjust solvent polarity (DMF vs. ethanol), catalyst loading (e.g., [Sipmim]HSO₄ for acidic conditions), and stoichiometry to improve yield. Monitor via TLC (silica gel, chloroform:methanol 7:3) .
- Data Table :
| Method | Solvent | Base/Catalyst | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DMF | K₂CO₃ | 150°C, 20 h | 88–93% | |
| Microwave-assisted | n-Butanol | None | 100°C, 30 min | ~85% |
Q. How is the purity of this compound confirmed post-synthesis?
- Methodology :
- Chromatography : Purify via flash column chromatography (ethyl acetate/hexane 30:70) to remove unreacted propargyl bromide or phenolic byproducts .
- Spectroscopic analysis : Confirm structure using ¹H/¹³C NMR (e.g., δ 9.85 ppm for aldehyde proton; δ 190.6 ppm for carbonyl carbon) and FT-IR (ν C≡C stretch at ~2090–2100 cm⁻¹) .
- Melting point : Compare observed mp (e.g., 71–72°C for related alkoxybenzaldehydes) with literature values to assess crystallinity .
Advanced Research Questions
Q. What advanced spectroscopic and crystallographic methods resolve structural ambiguities in alkoxybenzaldehyde derivatives?
- Methodology :
-
X-ray crystallography : Use SHELXL for small-molecule refinement and Mercury CSD 3.0 for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
-
DSC/TGA : Analyze thermal stability (decomposition >200°C) and phase transitions.
-
DFT calculations : Predict NMR chemical shifts or vibrational frequencies using Gaussian or ORCA software to cross-validate experimental data .
- Case Study : For 4-methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde, single-crystal X-ray diffraction confirmed the planarity of the benzaldehyde core and propargyloxy substituent geometry .
Q. How can computational tools predict the reactivity or biological interactions of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in tuberculosis pathways) .
- QSAR studies : Correlate electronic properties (HOMO-LUMO gaps, dipole moments) with antibacterial or antifungal activity.
- Crystal packing analysis : Employ Mercury’s Materials Module to predict supramolecular interactions (e.g., π-π stacking, halogen bonds) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry. For example, a discrepancy in carbonyl stretching (FT-IR vs. calculated DFT) may indicate solvent effects or polymorphism .
- Dynamic NMR : Resolve rotational barriers in propargyloxy groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- Crystallographic refinement : Use WinGX/ORTEP to model disorder in propargyl substituents and refine occupancy ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
